Para-bromofentanyl

概要

説明

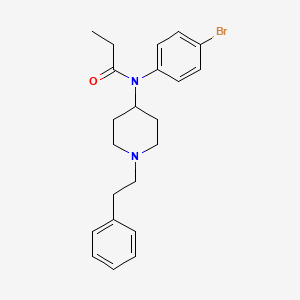

パラ-ブロモフェンタニル: は、フェンタニルのアナログであるオピオイド鎮痛剤です。 それはデザイナードラッグとして販売されており、2020年3月に米国ペンシルベニア州で初めて確認されました . この化合物は、フェンタニルそのものと同様の、強力な鎮静作用と鎮痛作用で知られています .

準備方法

合成経路と反応条件: パラ-ブロモフェンタニルの合成には、ヘックカップリング、パラジウム触媒によるクロスカップリング反応が用いられます。 この方法は、医薬品化学研究のためにフェンタニルを官能基化する上で効率的です . 合成は市販の出発物質から始まり、パラジウム酢酸(Pd(OAc)2)と1,2-ビス(ジフェニルホスフィノ)エタン(dppe)を触媒として、アクリレートをブロモフェンタニルとカップリングする反応が含まれます .

工業的生産方法:

化学反応の分析

Synthetic Routes

Para-bromofentanyl is synthesized via modifications of established fentanyl protocols, incorporating para-bromoaniline as a precursor.

Key Reaction Steps

Reaction Conditions

| Step | Reagents/Solvents | Temperature | Duration | Yield |

|---|---|---|---|---|

| Reductive Amination | STAB, Dichloroethane | RT | 24 h | ~60% |

| Amination | STAB, Acetic Acid | RT | 24 h | ~50% |

| Acylation | Propionyl Chloride | RT | 2 h | ~40% |

Fragmentation Pathways (Mass Spectrometry)

Electron ionization (EI) and collision-induced dissociation (CID) reveal distinct fragmentation patterns influenced by the para-bromine atom .

Primary Fragmentation Sites

-

N–C₄ Bond Cleavage : Generates ion A (m/z 188, C₁₃H₁₈N⁺).

-

N-αC Bond Cleavage : Produces ion B (m/z 105, C₈H₉⁺), destabilized by bromine’s inductive effect .

Comparative Stability of Product Ions

| Analog | Dominant Ion (m/z) | Relative Intensity (30 V) |

|---|---|---|

| This compound | 105 | 85% |

| Para-Chlorofentanyl | 105 | 78% |

| Para-Iodofentanyl | 188 | 65% |

Mechanistic Insight : Bromine’s electronegativity enhances electron withdrawal from the phenyl ring, weakening the N-αC bond and favoring ion B .

Stability Under Hydrolytic and Oxidative Conditions

This compound’s stability is influenced by its electron-deficient aromatic ring:

-

Hydrolysis : Resistant to aqueous base (4% NaOH) but undergoes slow acid-catalyzed decomposition at elevated temperatures .

-

Oxidation : Susceptible to peroxide-mediated degradation at the piperidine nitrogen, forming N-oxide derivatives .

Analytical Identification

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are critical for detection.

Diagnostic Ions

| Technique | Precursor Ion (m/z) | Product Ions (m/z) |

|---|---|---|

| GC-MS | 525 [M+H]⁺ | 188, 105, 397 (Br isotope) |

| LC-MS/MS | 525 → 105 | Collision Energy: 30 eV |

Note : The bromine isotope pattern (m/z 397/399, 1:1 ratio) is a key identifier .

Reactivity in Illicit Mixtures

This compound is frequently adulterated with xylazine or other opioids, altering its pharmacological and chemical profiles :

-

Synergistic Effects : Co-formulation with xylazine amplifies respiratory depression but complicates overdose reversal .

-

Thermal Degradation : Pyrolysis at >300°C generates toxic brominated byproducts (e.g., HBr) .

Regulatory and Forensic Considerations

科学的研究の応用

Research Applications

- Analgesic Research : Para-bromofentanyl is primarily utilized in research settings to study its analgesic properties. As with other fentanyl analogs, it is investigated for its binding affinity to mu-opioid receptors, which are crucial for pain modulation. Studies suggest that modifications in the chemical structure can significantly alter the potency and efficacy of these compounds .

- Pharmacological Studies : The compound is used in pharmacological studies to explore the relationship between chemical structure and biological activity. Research indicates that this compound exhibits high affinity for mu-opioid receptors, similar to other fentanyl derivatives . This makes it a valuable tool for understanding opioid receptor interactions and developing new analgesics.

- Forensic Toxicology : this compound has been included in forensic toxicology studies due to its presence in illicit drug markets. It serves as a reference standard for identifying synthetic opioids in biological samples, helping forensic scientists detect and quantify this compound during investigations of overdose cases .

Case Study 1: Overdose Incidents

A series of overdose incidents linked to synthetic opioids have highlighted the role of this compound. In one documented case, law enforcement officials found this compound mixed with other substances, leading to severe respiratory depression in users. This underscores the importance of monitoring emerging synthetic opioids in public health contexts .

Case Study 2: Research on Opioid Receptor Binding

In a study examining various fentanyl analogs, this compound was tested for its binding affinity at opioid receptors. The findings revealed that it possesses a high binding affinity for mu-opioid receptors, comparable to that of traditional opioids like morphine but with distinct pharmacokinetic properties that warrant further exploration .

Data Tables

| Compound | Mu-Receptor Affinity (Ki) | Potency (ED50) | Clinical Use |

|---|---|---|---|

| Fentanyl | 0.3 nM | 0.011 mg/kg | Pain management |

| Sufentanil | 0.1 nM | 0.001 mg/kg | Anesthesia adjunct |

| This compound | TBD | TBD | Research/Forensic use |

*Note: TBD = To Be Determined; further studies are required for precise values.

作用機序

パラ-ブロモフェンタニルは、中枢神経系のμオピオイド受容体に結合することでその効果を発揮します。この結合は受容体の活性化につながり、強力な鎮痛作用と鎮静作用をもたらします。 この分子標的と経路には、アデニル酸シクラーゼの阻害、cAMPレベルの低下、カリウムチャネルの開放が含まれ、神経細胞の過分極と神経伝達物質の放出の減少につながります .

類似化合物との比較

類似化合物:

- フェンタニル

- フルオロフェンタニル

- クロロフェンタニル

- その他のフェンタニルアナログ

比較: パラ-ブロモフェンタニルは、その構造中に臭素原子が存在することによってユニークであり、これはその薬物動態的および薬力学的特性に影響を与える可能性があります。 他のフェンタニルアナログと比較して、パラ-ブロモフェンタニルは、μオピオイド受容体に対する結合親和性と効力が異なる可能性があり、鎮痛作用と鎮静作用にばらつきが生じます .

生物活性

Para-bromofentanyl is a synthetic opioid that belongs to the class of fentanyl analogs. It is structurally related to fentanyl, a potent analgesic used in medical settings, but with variations that may influence its biological activity, potency, and safety profile. This article explores the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and potential implications for public health.

Chemical Structure and Pharmacodynamics

This compound (CAS 117994-23-7) is characterized by the presence of a bromine atom at the para position of the phenyl ring in the fentanyl structure. This modification can significantly alter its interaction with opioid receptors, primarily the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects.

Table 1: Comparison of Fentanyl and Its Analog this compound

| Compound | Mu-opioid Receptor Affinity | Potency (relative to morphine) | Analgesic Activity |

|---|---|---|---|

| Fentanyl | High | 80-100 times | Strong |

| This compound | Moderate | Unknown | Antinociceptive |

The biological activity of this compound suggests it possesses antinociceptive properties, although specific potency data relative to morphine remains limited . The structural modifications in this compound may lead to differences in receptor binding affinity and selectivity compared to its parent compound, fentanyl.

This compound acts primarily as an agonist at the mu-opioid receptor. The binding of this compound to MOR leads to a series of intracellular events that result in reduced perception of pain. This mechanism is similar to other opioids but may vary in efficacy and side effects due to its unique structural features.

Research indicates that modifications in the fentanyl structure can lead to changes in both agonist activity and side effect profiles, including respiratory depression, which is a significant concern with opioid use .

Case Studies and Clinical Observations

Recent case studies have highlighted the emergence of this compound in illicit drug markets, raising concerns about its potential for misuse and overdose. A report from Michigan indicated an increase in fatalities associated with synthetic opioids, including various fentanyl analogs .

Case Study Summary:

- Location: Michigan

- Findings: Increased detection of this compound among overdose victims.

- Co-occurring Substances: Many decedents tested positive for additional substances such as methamphetamine and benzoylecgonine.

These findings underscore the importance of monitoring emerging synthetic opioids like this compound, particularly as they may be involved in poly-drug use scenarios that complicate treatment and increase overdose risk .

Research Findings on Biological Activity

Research into the biological activity of this compound has focused on its pharmacological effects and safety profile. Studies have shown that while it exhibits antinociceptive activity, its potency relative to traditional opioids like morphine remains less well-defined.

Key Research Insights:

- Affinity for Opioid Receptors: this compound has been shown to interact with mu-opioid receptors but with varying degrees of efficacy compared to fentanyl.

- Safety Profile: The potential for respiratory depression and other side effects associated with opioid use is a significant concern, especially given the potency of related compounds .

- Public Health Implications: The rise in this compound use highlights the need for enhanced toxicological screening and public health strategies to address opioid-related overdoses .

特性

IUPAC Name |

N-(4-bromophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27BrN2O/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18/h3-11,21H,2,12-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXQWNZEVFXSIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036971 | |

| Record name | p-Bromofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117994-23-7 | |

| Record name | p-Bromofentanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117994237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromofentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BROMOFENTANYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YML8X2JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。